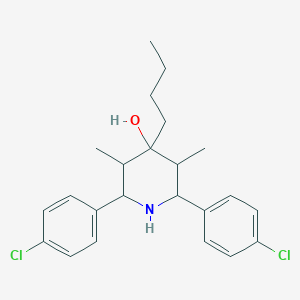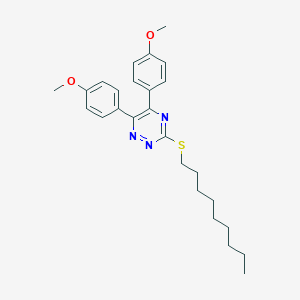![molecular formula C16H12F3NO4 B459084 1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005068-67-6](/img/structure/B459084.png)
1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation .科学的研究の応用
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) and their derivatives exhibit significant antioxidant properties, which are crucial for managing oxidative stress-related diseases. Structural modifications, such as the presence of an unsaturated bond on the side chain and alterations in the aromatic ring or the carboxylic function (e.g., esterification and amidation), significantly influence their antioxidant activity. The presence of ortho-dihydroxy phenyl groups (catechol moiety) is particularly important for antioxidant activity, highlighting the potential of structurally similar compounds for antioxidant applications (Razzaghi-Asl et al., 2013).
Applications in Microbial Inhibition
Carboxylic acids are notable for their inhibitory effects on microbial growth, with applications ranging from food preservation to therapeutic agents. Their effectiveness is attributed to their ability to damage microbial cell membranes and lower internal pH levels, suggesting potential use in antimicrobial strategies. This review highlights strategies to enhance microbial tolerance against carboxylic acids through metabolic engineering, which may be relevant for developing new antimicrobial agents or preserving agents (Jarboe et al., 2013).
Role in Cancer Research
The exploration of cinnamic acid derivatives as anticancer agents reveals the underutilized potential of carboxylic acid derivatives in medicinal research. Cinnamic acid derivatives, through various synthetic modifications, have shown promising antitumor efficacy, suggesting a broad avenue for the development of new anticancer compounds. This comprehensive review of synthesis and biological evaluation underlines the importance of structural diversity in medicinal chemistry and its application in cancer research (De et al., 2011).
Liquid-Liquid Extraction of Carboxylic Acids
The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams discusses the importance of carboxylic acids as precursors for industrial chemicals and the technologies available for their recovery. This highlights the relevance of carboxylic acids in industrial applications, especially in the context of sustainable chemistry and bio-based production processes (Sprakel & Schuur, 2019).
Analytical Methods in Antioxidant Activity
This review outlines the critical tests used to determine antioxidant activity, including those based on hydrogen atom transfer and electron transfer, emphasizing the relevance of carboxylic acids and their derivatives in antioxidant analysis. The discussion includes methodologies like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, which are pivotal in evaluating the antioxidant capacity of complex samples, including carboxylic acid derivatives (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)8-2-1-3-9(6-8)20-7-15-5-4-10(24-15)11(14(22)23)12(15)13(20)21/h1-6,10-12H,7H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAHNNVDJMNWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC(=C4)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3',5'-dimethyl-2',3'-dihydrospiro[cyclopentane-1,1'-inden]-4'-yl)acetamide](/img/structure/B459013.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B459015.png)

![N-[4-(3H-naphtho[1,2-d]imidazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B459019.png)
![N-{4-nitro-2-methylphenyl}-2-[(8,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-trien-5-yl)sulfanyl]acetamide](/img/structure/B459020.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B459023.png)
